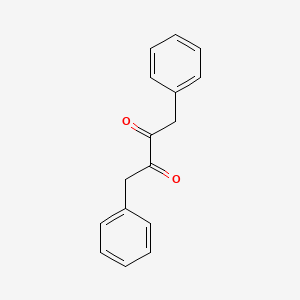
1,4-Diphenylbutane-2,3-dione
描述
1,4-Diphenylbutane-2,3-dione is an organic compound with the molecular formula C16H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is also known by other names such as 1,4-diphenyl-1,4-butanedione and 2,2’-biacetophenone . It is a white to grayish solid that is slightly soluble in organic solvents like dichloromethane, DMSO, chloroform, and methanol .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diphenylbutane-2,3-dione can be synthesized through various methods. One common method involves the bromination of 1,4-diphenylbutane-1,4-dione using bromine or N-bromosuccinimide (NBS) under different conditions . The reaction typically involves dissolving the starting material in chloroform and adding bromine or NBS, followed by heating under reflux .
Another method involves the stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones to the corresponding diols using alcohol dehydrogenases . This method is advantageous due to its mild reaction conditions and high stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
1,4-Diphenylbutane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Enzymatic reduction using alcohol dehydrogenases can convert the diketone to diols.
Substitution: Bromination using bromine or NBS leads to the formation of brominated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alcohol dehydrogenases in the presence of cofactors like NADP+ and MgSO4.
Substitution: Bromine or NBS in chloroform under reflux conditions.
Major Products Formed
Oxidation: Various oxidized products depending on the specific conditions.
Reduction: 1,4-diaryl-1,4-diols.
Substitution: Brominated derivatives such as 2-bromo-1,4-diphenylbutane-1,4-dione.
科学研究应用
1,4-Diphenylbutane-2,3-dione has several applications in scientific research:
作用机制
The mechanism of action of 1,4-diphenylbutane-2,3-dione involves its interaction with various molecular targets and pathways. For example, its brominated derivatives can act as intermediates in further chemical reactions, leading to the formation of complex molecules . The compound’s diketone structure allows it to participate in various redox reactions, influencing its reactivity and interaction with other molecules .
相似化合物的比较
1,4-Diphenylbutane-2,3-dione can be compared with other similar compounds such as:
1,2-Dibenzoylethane: Another diketone with similar reactivity but different structural properties.
1,4-Diphenylbutane-1,4-dione: A closely related compound with similar chemical behavior.
2,2’-Biacetophenone: Shares structural similarities and undergoes similar chemical reactions.
The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form, making it valuable for various synthetic applications .
属性
IUPAC Name |
1,4-diphenylbutane-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQRCUXXCGCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281926 | |
| Record name | 1,4-diphenylbutane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13832-10-5 | |
| Record name | NSC23513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-diphenylbutane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


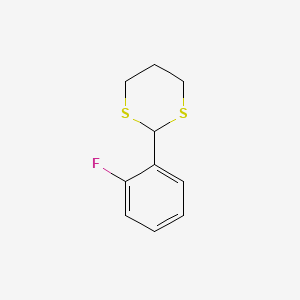
![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100953.png)
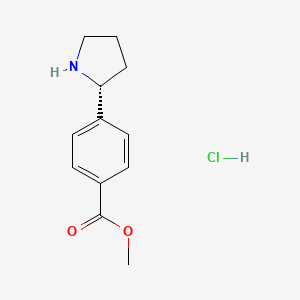
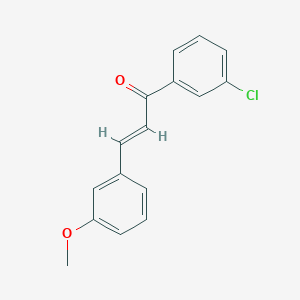

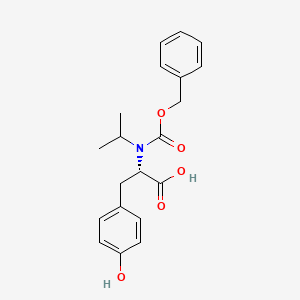

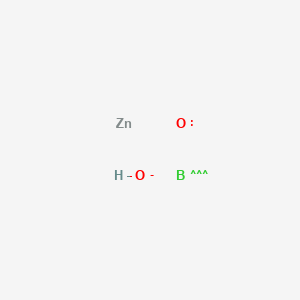
![3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3101014.png)
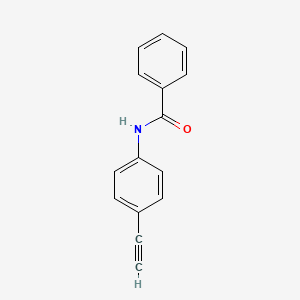
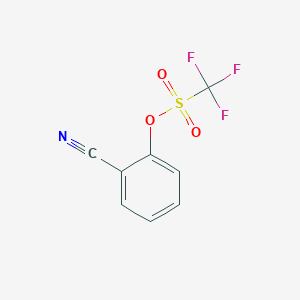
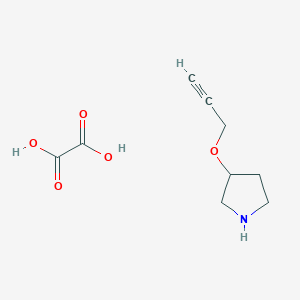
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3101037.png)
![7-Chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B3101043.png)
